molecular formula C6H10ClNO3 B1453516 (2S)-4-oxopiperidine-2-carboxylic acid hydrochloride CAS No. 116049-23-1

(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride

Cat. No. B1453516
CAS RN: 116049-23-1
M. Wt: 179.6 g/mol
InChI Key: OFWXKKQPXHHGRH-JEDNCBNOSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Hydrogen sulfide turns into sulfur by releasing electrons when it reacts with strong oxidizing agents . Acid halides are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, metformin hydrochloride, a widely used drug to treat diabetes mellitus, has specific physical and chemical properties that allow it to function effectively .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to "(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride," have been studied for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below the desired yield and titer, affecting cell membrane properties and internal pH. Understanding these mechanisms can aid in the engineering of robust strains for industrial applications, highlighting the relevance of carboxylic acids in biotechnological processes (Jarboe, Royce, & Liu, 2013).

Biological Activity of Carboxylic Acids

Natural carboxylic acids from plants, possibly including structures related to "this compound," have been found to possess significant biological activities. Their structure-related antioxidant, antimicrobial, and cytotoxic activities have been a subject of research. For instance, rosmarinic acid has shown high antioxidant activity, and cinnamic acid derivatives have exhibited notable antimicrobial properties. These findings suggest the potential of carboxylic acids in pharmaceutical and nutraceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Environmental Impact of Carboxylic Acids

The environmental fate and effects of carboxylic acids, including compounds like "this compound," have been studied to understand their impact on ecosystems and human health. The widespread use of carboxylic acid-based compounds in agriculture and their subsequent detection in various environmental compartments raise concerns about their ecological and toxicological implications. Research has focused on their presence in water, soil, and air, and the potential effects on non-target organisms, suggesting the need for careful management and regulation of these compounds (Islam et al., 2017).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound. For example, ephedrine, a piperidine derivative, works by increasing the activity of the α and β adrenergic receptors .

Future Directions

Piperidines are a significant area of research in the pharmaceutical industry, with recent advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2S)-4-oxopiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXKKQPXHHGRH-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC1=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride
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(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride
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(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride

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